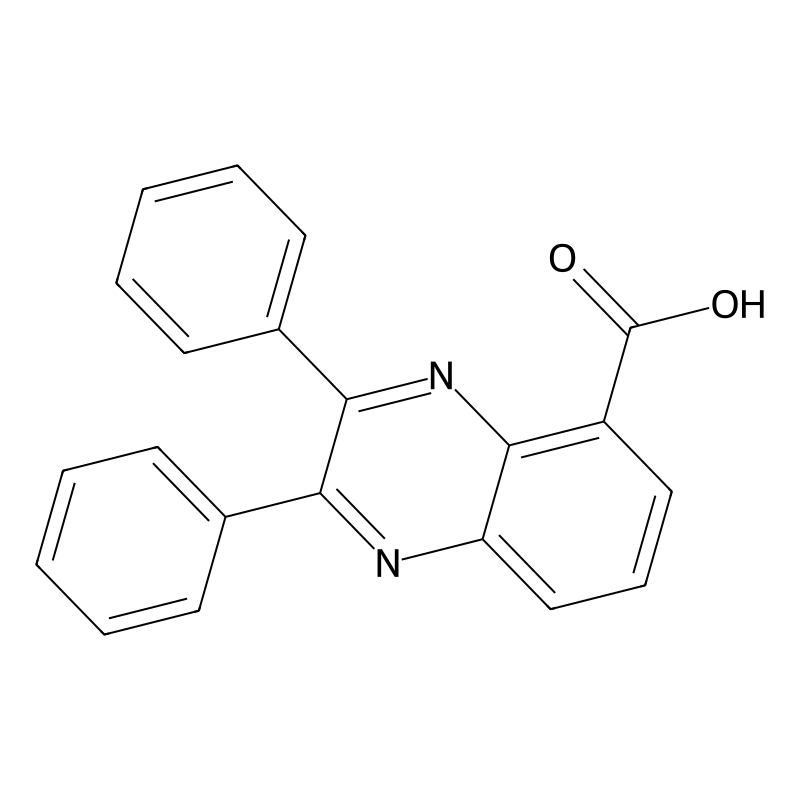

2,3-diphenylquinoxaline-5-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

Pharmaceutical and Biological Applications

Chemistry and Material Science Applications

- Quinoxaline derivatives have shown antiviral and antimicrobial properties .

- These compounds have been used in the synthesis of drugs to treat infectious diseases .

- The outcomes obtained show that these compounds have potential applications in the field of medicinal chemistry .

- Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells, AIDS, and schizophrenia .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

- Quinoxaline derivatives have been used in the treatment of plant viruses .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of plant pathology .

- Quinoxaline derivatives have been synthesized using green chemistry approaches .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of green chemistry .

Antiviral and Antimicrobial Applications

Treatment of Cancerous Cells, AIDS, and Schizophrenia

Treatment of Plant Viruses

Applications in Green Chemistry

- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents .

- A significant amount of research activity has been directed towards this class .

- They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

- Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

- Quinoxaline derivatives have been used in various reactions in organic chemistry .

- They have been used in reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

- The outcomes obtained show that these compounds have potential applications in the field of organic chemistry .

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

Synthesis of Biologically Active Quinoxalines

Use in Organic Chemistry

Use in the Construction of Conjugated Polymers

2,3-Diphenylquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound characterized by its molecular formula and a molecular weight of approximately 326.35 g/mol. This compound features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms, and is substituted with two phenyl groups at positions 2 and 3, along with a carboxylic acid group at position 5. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity .

- There is no current research available on the biological activity or mechanism of action of DPQA.

- As with any unknown compound, it is advisable to handle DPQA with caution until proper safety data is established.

- Standard laboratory practices for handling organic compounds should be followed, including the use of personal protective equipment like gloves, goggles, and fume hoods.

Quinoxaline derivatives, including 2,3-diphenylquinoxaline-5-carboxylic acid, exhibit significant biological activities:

- Antiviral Properties: They have shown effectiveness against various viral infections.

- Antimicrobial Activity: These compounds have been utilized in developing drugs targeting infectious diseases.

- Cancer Treatment: Quinoxaline derivatives are involved in therapies for cancerous cells and have potential applications in treating conditions like AIDS and schizophrenia .

Several synthesis methods have been developed for 2,3-diphenylquinoxaline-5-carboxylic acid:

- Condensation Reactions: The compound can be synthesized from benzil and 2,3-diaminobenzoic acid through condensation reactions.

- Green Chemistry Approaches: Recent research emphasizes environmentally friendly methods that minimize waste and utilize renewable resources.

These synthetic routes aim to enhance yield while reducing environmental impact .

The applications of 2,3-diphenylquinoxaline-5-carboxylic acid span multiple fields:

- Material Science: It serves as an electron-withdrawing unit in the construction of conjugated polymers, facilitating the development of advanced materials.

- Medicinal Chemistry: Its derivatives are crucial in drug development for treating various diseases.

- Organic Chemistry: The compound is involved in numerous organic reactions, including oxidation and cyclization processes .

While detailed interaction studies specific to 2,3-diphenylquinoxaline-5-carboxylic acid are scarce, quinoxaline derivatives generally demonstrate interactions with biological targets such as enzymes and receptors. The unique structure of this compound may influence its binding affinity and selectivity towards various biological molecules, warranting further investigation into its pharmacological properties .

Several compounds share structural similarities with 2,3-diphenylquinoxaline-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

The uniqueness of 2,3-diphenylquinoxaline-5-carboxylic acid lies in its specific substitution pattern on the quinoxaline core, which influences its electronic properties and biological activities compared to similar compounds.